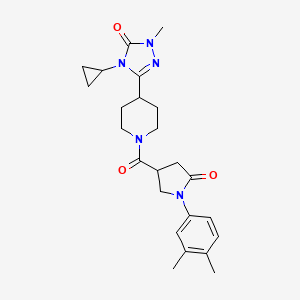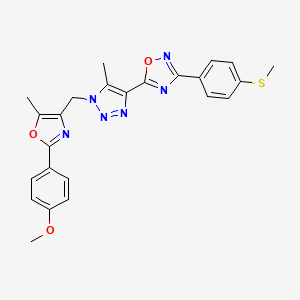
5-(1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxy group, an oxazole ring, a triazole ring, a methylthio group, and an oxadiazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound could potentially contribute to its stability and reactivity. The electron-donating methoxy group and electron-withdrawing methylthio group could also influence the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the electron-donating and withdrawing groups. It could potentially undergo a variety of reactions including substitution and addition reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its molecular structure. The presence of the heterocyclic rings could contribute to its stability, while the methoxy and methylthio groups could influence its solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research on related 1,2,4-triazole and 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules, 15, 2427-2438.
Anticancer Applications
In the realm of oncology, derivatives of 1,2,4-oxadiazole have been evaluated for their anticancer potential. Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies underscore the promising anticancer applications of these compounds Faheem, M. (2018). FARMACIA.
Anticonvulsant Applications
Compounds featuring 1,2,4-oxadiazole cores have also shown significant anticonvulsant potency, providing a foundation for the development of new anticonvulsant drugs. The research by Tsitsa et al. (1989) on bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles has contributed to this field, highlighting the therapeutic potential of these compounds in treating convulsive disorders Tsitsa, P., Papadaki‐Valiraki, A., Siatra-Papastaikoudi, T., Papadopoulou-Daifoiti, Z., & Vamvakidis, A. (1989). Annales pharmaceutiques francaises, 47(5), 296-303.
Antioxidant and Anti-inflammatory Applications
The exploration of 1,2,4-oxadiazole derivatives extends to their antioxidant and anti-inflammatory properties. Studies such as those conducted by Faheem (2018) provide evidence of the antioxidant, analgesic, and anti-inflammatory potential of these compounds, suggesting their utility in addressing oxidative stress and inflammation-related disorders Faheem, M. (2018). FARMACIA.
Zukünftige Richtungen
Further studies could be conducted to determine the compound’s physical and chemical properties, reactivity, and potential biological activity. This could include experimental studies to determine its melting point, boiling point, solubility, and stability, as well as biological assays to determine its potential activity against various biological targets .
Eigenschaften
IUPAC Name |
5-[1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S/c1-14-21(24-26-22(28-33-24)16-7-11-19(34-4)12-8-16)27-29-30(14)13-20-15(2)32-23(25-20)17-5-9-18(31-3)10-6-17/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZUVIIQUGLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

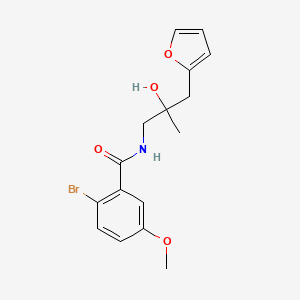
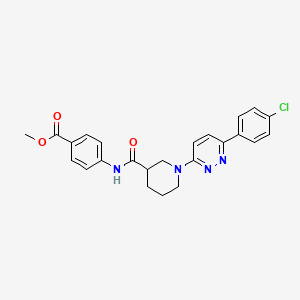
![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)
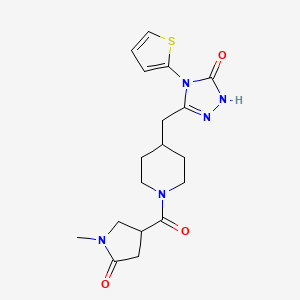
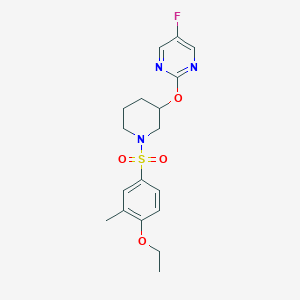
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)
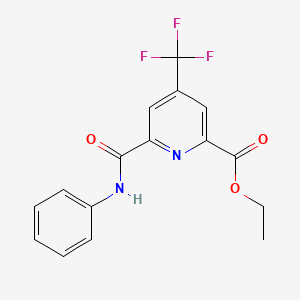

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)
